molecular formula C17H26Br2O2S B14261221 Dodecyl 2,5-dibromothiophene-3-carboxylate CAS No. 375395-20-3

Dodecyl 2,5-dibromothiophene-3-carboxylate

Cat. No.: B14261221
CAS No.: 375395-20-3
M. Wt: 454.3 g/mol
InChI Key: YEFDKQDYUIVUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl 2,5-dibromothiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms and a dodecyl chain in the structure of this compound makes it a valuable intermediate in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 2,5-dibromothiophene-3-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method is the bromination of 3-dodecylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting dibrominated product is then esterified with dodecyl alcohol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination and esterification reactions are optimized for high yield and purity, and the final product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2,5-dibromothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

    Coupling Reactions: Products are typically more complex thiophene derivatives with extended conjugation.

    Oxidation and Reduction: Products include sulfoxides, sulfones, and thiolanes.

Scientific Research Applications

Dodecyl 2,5-dibromothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dodecyl 2,5-dibromothiophene-3-carboxylate depends on its application. In organic electronics, its role is primarily as a semiconductor material, where it facilitates charge transport through its conjugated system. In biological applications, it may interact with specific molecular targets through its functional groups, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecyl 2,5-dibromothiophene-3-carboxylate is unique due to its combination of a long alkyl chain and dibrominated thiophene ring, which imparts specific solubility and electronic properties. This makes it particularly valuable in the synthesis of materials for organic electronics and as an intermediate in complex organic syntheses .

Properties

CAS No.

375395-20-3

Molecular Formula

C17H26Br2O2S

Molecular Weight

454.3 g/mol

IUPAC Name

dodecyl 2,5-dibromothiophene-3-carboxylate

InChI

InChI=1S/C17H26Br2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-21-17(20)14-13-15(18)22-16(14)19/h13H,2-12H2,1H3

InChI Key

YEFDKQDYUIVUAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=C(SC(=C1)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.